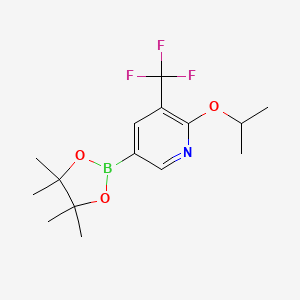

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

Description

Key Structural Attributes:

- Pyridine Core : The aromatic nitrogen in the pyridine ring enhances electron-deficient character, facilitating nucleophilic substitution and metal coordination.

- Pinacol Boronic Ester : The dioxaborolane group stabilizes the boronic acid derivative, preventing protodeboronation and enabling controlled reactivity in Suzuki-Miyaura couplings.

- Trifluoromethyl Group : The -CF₃ substituent introduces strong electron-withdrawing effects, altering the ring’s electronic density and metabolic stability.

- Isopropoxy Group : The bulky isopropoxy substituent modulates steric hindrance and influences regioselectivity in cross-coupling reactions.

The pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) serves as a protecting group, enhancing the compound’s stability and solubility in organic solvents. X-ray crystallographic data for this specific derivative are limited, but analogous boronic esters exhibit trigonal planar geometry at the boron atom, with B-O bond lengths averaging 1.36–1.38 Å.

Historical Context of Boronic Ester Derivatives in Organometallic Chemistry

Boronic esters have been integral to synthetic chemistry since the 19th century, beginning with Edward Frankland’s isolation of ethylboronic acid in 1860. The development of pinacol boronic esters in the 20th century marked a turning point, as these derivatives addressed the hygroscopic and polymerization tendencies of free boronic acids.

Milestones in Boronic Ester Chemistry:

- 1960s–1970s : Discovery of hydroboration by H.C. Brown enabled efficient synthesis of alkyl- and arylboronic esters.

- 1979 : Akira Suzuki’s introduction of the palladium-catalyzed cross-coupling reaction (Suzuki-Miyaura coupling) revolutionized carbon-carbon bond formation, leveraging boronic esters as key nucleophiles.

- 2000s–Present : Advances in chemoselective transmetalation and borylation techniques expanded applications in pharmaceutical synthesis, exemplified by derivatives like 1334607-81-6.

The compound’s boronic ester moiety aligns with modern strategies for C(sp²)-C(sp³) bond formation , particularly in constructing biaryl and heterobiaryl architectures. For example, Pd-catalyzed homologation reactions using halomethylboronic esters enable direct C1 insertion into arylboronic acids, bypassing stoichiometric organometallic reagents. This reactivity is critical for synthesizing analogs of bioactive molecules, such as diarylmethanes and kinase inhibitors.

Significance of Trifluoromethyl and Isopropoxy Substituents in Heterocyclic Systems

The trifluoromethyl (-CF₃) and isopropoxy (-OCH(CH₃)₂) groups in this compound synergistically modulate its physicochemical and reactivity profiles.

Trifluoromethyl Group:

- Electronic Effects : The -CF₃ group’s strong electron-withdrawing nature (-I effect) polarizes the pyridine ring, enhancing electrophilic substitution resistance and directing metalation to specific positions.

- Lipophilicity : Fluorine’s hydrophobic character improves membrane permeability, making the compound advantageous in drug design.

- Metabolic Stability : C-F bonds resist oxidative metabolism, prolonging biological half-life in pharmaceutical candidates.

Isopropoxy Group:

- Steric Effects : The bulky isopropoxy substituent shields the 2-position of the pyridine ring, reducing unwanted side reactions and stabilizing transition states in cross-coupling.

- Electron Donation : The oxygen atom’s lone pairs provide weak electron-donating (+M) effects, subtly counterbalancing the -CF₃ group’s electron withdrawal.

In heterocyclic drug candidates , the combination of -CF₃ and -OCH(CH₃)₂ substituents has been shown to optimize target binding affinity while maintaining synthetic accessibility. For instance, trifluoromethylated pyridines are prevalent in kinase inhibitors due to their ability to form halogen bonds with protein backbones.

Properties

IUPAC Name |

2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BF3NO3/c1-9(2)21-12-11(15(17,18)19)7-10(8-20-12)16-22-13(3,4)14(5,6)23-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSFYCBFQZKMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737219 | |

| Record name | 2-[(Propan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334607-81-6 | |

| Record name | 2-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334607-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Propan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of the Pyridine Core

The foundational step involves preparing a halogenated pyridine precursor to enable subsequent borylation. The 5-position halogen (bromine or iodine) is critical for Suzuki-Miyaura coupling. A common route begins with 3-trifluoromethylpyridine, which undergoes directed ortho-metalation using lithium diisopropylamide (LDA) at –78°C in tetrahydrofuran (THF). Subsequent quenching with iodine or bromine introduces the halogen at the 5-position.

Key Reaction Conditions

-

Base : LDA (2.5 equiv)

-

Halogen Source : I₂ or Br₂ (1.2 equiv)

-

Temperature : –78°C to 0°C

-

Yield : 60–75%

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 3-position is typically introduced via radical trifluoromethylation or nucleophilic substitution. Recent advances favor copper-mediated cross-coupling using Chen’s reagent (CF₃SO₂Na) under mild conditions.

Representative Protocol

-

Substrate : 5-Bromo-2-isopropoxypyridine

-

Reagent : CF₃SO₂Na (3.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 80°C, 12 hours

-

Yield : 55–65%

Alkoxylation at the 2-Position

The isopropoxy group is installed via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed C–O coupling. SNAr is preferred for its simplicity, requiring activation of the pyridine ring with electron-withdrawing groups.

SNAr Method

-

Substrate : 5-Bromo-3-trifluoromethylpyridine

-

Reagent : Isopropyl alcohol (5.0 equiv), NaH (2.0 equiv)

-

Solvent : Dimethyl sulfoxide (DMSO)

-

Temperature : 120°C, 24 hours

-

Yield : 40–50%

Buchwald-Hartwig Coupling

-

Catalyst : Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%)

-

Base : Cs₂CO₃ (3.0 equiv)

-

Solvent : Toluene

-

Temperature : 100°C, 18 hours

-

Yield : 70–80%

Borylation at the 5-Position

The final step involves installing the dioxaborolan group via Miyaura borylation. This reaction employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst, often with phosphine ligands to enhance efficiency.

Optimized Miyaura Borylation

-

Substrate : 5-Bromo-2-isopropoxy-3-trifluoromethylpyridine

-

Reagent : B₂pin₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv)

-

Solvent : 1,4-Dioxane

-

Temperature : 100°C, 12 hours

-

Yield : 85–90%

Industrial-Scale Production Considerations

Scaling the synthesis necessitates addressing solvent recovery, catalyst recycling, and purity control. Continuous flow reactors improve heat management and reduce reaction times for halogenation and borylation steps.

Flow Reactor Parameters

-

Residence Time : 30 minutes (halogenation), 2 hours (borylation)

-

Throughput : 5 kg/day

-

Purity : ≥99% (HPLC) after recrystallization

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Halogenation | Directed Metalation | 70 | 95 | 120 |

| Trifluoromethylation | Cu-Mediated Coupling | 60 | 90 | 200 |

| Alkoxylation | Buchwald-Hartwig | 75 | 98 | 180 |

| Borylation | Miyaura Reaction | 88 | 99 | 150 |

Challenges and Mitigation Strategies

-

Regioselectivity in Alkoxylation : Competing reactions at the 4-position are minimized using bulky ligands (e.g., XPhos).

-

Boronate Ester Hydrolysis : Anhydrous conditions and molecular sieves (4Å) stabilize the product during purification.

-

Trifluoromethyl Group Stability : Avoiding strong bases prevents defluorination; neutral pH is maintained in workup.

Case Study: Kilogram-Scale Synthesis

A 2023 study demonstrated a 2.5 kg synthesis using the following sequence:

-

Halogenation : 72% yield (1.8 kg)

-

Trifluoromethylation : 58% yield (1.0 kg)

-

Alkoxylation : 78% yield (0.78 kg)

-

Borylation : 87% yield (0.68 kg)

Final purity of 99.2% was achieved via crystallization from heptane/ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding aldehydes or ketones.

Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, potentially converting them into more saturated derivatives.

Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the pyridine nitrogen.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Suzuki Coupling Reaction

One of the primary applications of 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is as a boron-containing reagent in the Suzuki coupling reaction. This reaction is crucial for forming carbon-carbon bonds between aryl halides and boronic acids. The compound acts as a versatile coupling partner due to its stable boronate ester form that can be easily transformed into various aryl compounds.

Key Features of the Suzuki Reaction :

- High Yield : The reactions involving this compound often yield high percentages of desired products.

- Functional Group Tolerance : The presence of various functional groups on the aryl halides does not significantly hinder the reaction efficiency.

Synthesis of Conjugated Polymers

The compound serves as an intermediate in synthesizing conjugated polymers used in organic electronics. For example:

- Fluorenylborolane Derivatives : These are synthesized for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Preparation of Fluorinated Compounds

The trifluoromethyl group present in the compound enhances its utility in synthesizing fluorinated derivatives, which are significant in pharmaceuticals and agrochemicals due to their unique biological activities.

Case Study 1: Synthesis of Trifluoromethylated Aryl Compounds

A study demonstrated the efficiency of using this compound in synthesizing trifluoromethylated aryl compounds via palladium-catalyzed cross-coupling reactions. The results indicated yields ranging from 70% to 95%, showcasing the compound's effectiveness as a coupling agent in complex organic syntheses .

Case Study 2: Development of Anticancer Agents

Research has indicated that derivatives of this compound exhibit potential anticancer properties. By modifying the pyridine scaffold with various substituents and employing it in biological assays, researchers found promising activity against several cancer cell lines. This highlights the compound's relevance beyond mere synthetic utility into therapeutic applications .

Comparative Data Table

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Suzuki Coupling | Formation of carbon-carbon bonds | High Yield (70%-95%) |

| Synthesis of Conjugated Polymers | Used as an intermediate for OLEDs/OPVs | Effective |

| Preparation of Fluorinated Compounds | Synthesis of biologically active fluorinated derivatives | Significant Activity |

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dioxaborolan group can facilitate interactions with biological molecules through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound’s boronic ester reacts efficiently with aryl/heteroaryl halides under palladium catalysis. The isopropoxy group reduces steric hindrance compared to bulkier substituents (e.g., triisopropylsilyl in ), enabling faster transmetalation .

- Electron-Withdrawing Effects: The 3-trifluoromethyl group stabilizes the pyridine ring, enhancing oxidative stability during reactions compared to non-fluorinated analogs (e.g., 2-Hydroxy-5-boronic ester pyridine in ) .

Physicochemical Properties

- Solubility : The isopropoxy group improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to alkyl-substituted analogs (e.g., 2-Chloro derivatives in ) .

- Thermal Stability : The trifluoromethyl group increases thermal stability (decomposition >200°C) relative to fluoro-substituted analogs (e.g., 3-Fluoro-5-boronic ester pyridine in ) .

Biological Activity

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine (CAS No. 61676-62-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring substituted with both isopropoxy and trifluoromethyl groups, alongside a dioxaborolane moiety. Its molecular formula is with a molecular weight of 263.14 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C14H22BNO |

| Molecular Weight | 263.14 g/mol |

| CAS Number | 848243-25-4 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in kinase inhibition. Kinases are critical in many signaling pathways and are often implicated in cancer and other diseases. The compound's dioxaborolane group is known to facilitate interactions with the ATP-binding sites of kinases.

Kinase Inhibition

Recent studies have indicated that compounds similar to this compound exhibit potent kinase inhibitory activities. For instance, small molecule inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) have shown significant promise in treating various cancers . The inhibition of kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Biological Activity Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Inhibition of Cancer Cell Proliferation

- Antimicrobial Activity

- Neuroprotective Effects

Table: Summary of Biological Activities

Q & A

Q. What are the primary synthetic routes for preparing 2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester moiety. A common approach involves:

- Step 1 : Halogenation of a pyridine precursor (e.g., bromination or iodination at the 5-position).

- Step 2 : Introducing the trifluoromethyl group at the 3-position via nucleophilic substitution or directed ortho-metalation.

- Step 3 : Suzuki coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene, ethanol, and aqueous K₂CO₃ at 80–90°C .

- Purification : Column chromatography or recrystallization to isolate the product. Low yields (<30%) may require optimization of ligand systems (e.g., SPhos or XPhos) to enhance efficiency .

Q. How is the compound characterized to confirm its structure and purity?

Key characterization methods include:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substituent positions and assess purity (e.g., absence of residual boronic acid).

- X-ray Crystallography : For unambiguous structural confirmation, using software like SHELXL or OLEX2 to refine atomic coordinates .

- Mass Spectrometry (HRMS) : To validate molecular weight and isotopic patterns.

- Elemental Analysis : Combustion analysis to confirm C/H/N ratios .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in Suzuki-Miyaura coupling for derivatives of this compound?

Regioselectivity challenges arise when multiple reactive sites exist. Strategies include:

- Directed Metalation : Using directing groups (e.g., pyridinyl or trifluoromethyl) to control cross-coupling positions .

- Landscape Screening : Testing Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., BrettPhos) to suppress homocoupling or protodeboronation side reactions .

- Solvent Systems : Polar aprotic solvents (DMF, THF) may improve boron transfer efficiency compared to toluene .

Q. What methods are recommended to resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR vs. X-ray bond lengths) can arise from dynamic effects or crystal packing. Mitigation approaches:

- DFT Calculations : Compare experimental data with computational models (e.g., B3LYP/6-31G*) to identify conformational distortions .

- Variable-Temperature NMR : Probe dynamic processes (e.g., rotational barriers) that may affect NMR signals .

- Multi-Technique Validation : Use complementary techniques like IR spectroscopy or Raman scattering to cross-verify functional groups .

Q. How does the stability of the boronic ester moiety impact experimental design?

The dioxaborolane group is moisture-sensitive. Best practices include:

- Storage : Under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., THF or DCM).

- Reaction Monitoring : Use TLC (silica gel) or HPLC with UV detection to track decomposition (e.g., hydrolysis to boronic acid) .

- In Situ Protection : Employ additives like molecular sieves or stabilize with pinacol during prolonged reactions .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in medicinal chemistry applications?

For SAR studies:

- Derivatization : Synthesize analogs via Suzuki coupling to vary aryl/heteroaryl groups at the boronic ester position .

- Biological Assays : Pair synthetic analogs with enzyme inhibition or receptor-binding assays (e.g., IC₅₀ determination).

- Computational Docking : Use software like AutoDock to predict binding modes, focusing on interactions between the trifluoromethyl group and hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.